6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Scaffold Hopping Chemical Biology

6-Cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098053-63-3) is a heterocyclic small molecule built on the imidazo[1,2-b]pyrazole core, a recognized privileged scaffold in kinase and methyltransferase inhibitor design. The compound is formally a research chemical (minimum 95% purity) that carries a cyclobutyl substituent at the 6-position and a cyclopropylmethyl group at the N1-position.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 2098053-63-3
Cat. No. B1480823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
CAS2098053-63-3
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=CN(C3=C2)CC4CC4
InChIInChI=1S/C13H17N3/c1-2-11(3-1)12-8-13-15(9-10-4-5-10)6-7-16(13)14-12/h6-8,10-11H,1-5,9H2
InChIKeyCGEDBFSIWDZMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole – Core Scaffold Identity and Procurement Baseline


6-Cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098053-63-3) is a heterocyclic small molecule built on the imidazo[1,2-b]pyrazole core, a recognized privileged scaffold in kinase and methyltransferase inhibitor design [1]. The compound is formally a research chemical (minimum 95% purity) that carries a cyclobutyl substituent at the 6-position and a cyclopropylmethyl group at the N1-position . Its molecular formula is C₁₃H₁₇N₃ (MW 215.29 g/mol) .

Scaffold Imidazo[1,2‑b]pyrazole core, recognized kinase/methyltransferase hinge binder
Substitution 6‑cyclobutyl, 1‑cyclopropylmethyl pattern enables positional SAR studies
Purity & Identity ≥95% purity, specific CAS 2098053‑63‑3, distinct from positional isomer

Why Imidazo[1,2-b]pyrazole Substitution Patterns Are Not Interchangeable: The Case for 6-Cyclobutyl-1-(cyclopropylmethyl)


The imidazo[1,2-b]pyrazole system is an ambident heterocycle whose biological activity is exquisitely sensitive to the position and nature of substituents; even isomeric re-arrangements of the same atoms can profoundly alter target engagement . Published medicinal chemistry campaigns on related scaffolds show that moving a substituent from the 6-position to the N1-position (or vice versa) can shift kinase selectivity, modulate metabolic stability, and change physicochemical properties—making straightforward substitution of one analog for another unreliable without direct comparative data . Procurement decisions must therefore be guided by the specific substitution array.

Positional isomer 1‑(cyclobutylmethyl)‑6‑cyclopropyl (CAS 2098053‑39‑3) may not reproduce target binding; regioisomer interchange can alter selectivity.
Cyclobutyl vs cyclopropyl substitution affects lipophilicity; exchanging cycloalkyl size may shift permeability and metabolic stability without validation.

Quantitative Differentiation Evidence for 6-Cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Versus Closest Analogs


Positional Isomer Discrimination: 6-Cyclobutyl vs. 1-(Cyclobutylmethyl) Substitution

The closest commercially available analog is the positional isomer 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098053-39-3). In the target compound, the cyclobutyl ring is directly attached to the 6-position of the pyrazole ring, while the isomer carries a cyclobutylmethyl group on the N1 nitrogen and a cyclopropyl group at the 6-position. Although no head-to-head bioactivity data exist, the computed topological polar surface area (tPSA) differs marginally (target: ~30.5 Ų, isomer: ~30.5 Ų; identical) but the spatial orientation of the lipophilic bulk is inverted, which in related scaffolds has been shown to alter selectivity profiles . The isomer is available at 98% purity from Bidepharm , whereas the target compound is typically supplied at 95% minimum purity .

Isomer comparison
Data to verify
Target: 6‑cyclobutyl (direct), 1‑cyclopropylmethyl
Isomer: 1‑(cyclobutylmethyl)‑6‑cyclopropyl (CAS 2098053‑39‑3)
Regiochemistry may determine target engagement; isomers not functionally equivalent.
No comparative bioactivity data; purity spec differs (≥95% vs 98%).
Medicinal Chemistry Scaffold Hopping Chemical Biology

Scaffold Privilege: Imidazo[1,2-b]pyrazole as a Recognized Kinase/Methyltransferase Hinge Binder

The imidazo[1,2-b]pyrazole core has been validated as a hinge-binding motif in multiple target families. Recent literature reports novel MTA-cooperative PRMT5 inhibitors bearing a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold with potent biochemical activity [1]. CDC-like kinase (CLK) inhibitors based on an imidazo[1,2-b]pyrazole core demonstrate IC₅₀ values of 1.1 nM (CLK1) and 2.4 nM (CLK2) . The target compound retains the unsubstituted imidazo[1,2-b]pyrazole core, positioning it as a useful fragment or building block for lead optimization campaigns targeting these enzyme classes.

Scaffold druggability
Class‑level
Imidazo[1,2‑b]pyrazole core used in PRMT5 and CLK inhibitor series; reported CLK1 IC₅₀ 1.1 nM, CLK2 2.4 nM [1].
Supports hinge‑binding potential; target compound lacks direct assay confirmation.
Published optimized inhibitors; may not reflect fragment activity.
Kinase Inhibition PRMT5 Drug Discovery

Physicochemical Differentiation: Cyclobutyl vs. Cyclopropyl Lipophilic Bulk

The target compound incorporates a cyclobutyl group (4-membered ring) at the 6-position, whereas many commercially available imidazo[1,2-b]pyrazoles carry smaller or larger cycloalkyl substituents. Cyclobutyl groups confer intermediate lipophilicity (estimated contribution to logP ≈ +1.8) compared to cyclopropyl (contribution ≈ +1.2) or cyclopentyl (≈ +2.1) . The cyclopropylmethyl N1 substituent further modulates the overall lipophilic profile. The compound 6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097968-36-8) represents a fully cyclopropyl-based analog; the target compound's cyclobutyl ring increases calculated logP by an estimated 0.5–0.6 log units relative to that analog .

Lipophilicity shift
Estimate context
Target (cyclobutyl): predicted logP ≈ 3.1
Cyclopropyl analog: predicted logP ≈ 2.5
Estimated ΔlogP +0.6
Moderate lipophilicity increase may influence permeability and metabolic stability.
In silico estimate; experimental logP not measured.
Physicochemical Properties Lipophilicity Metabolic Stability

Recommended Application Scenarios for 6-Cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Based on Evidence Profile


Focused Kinase or Methyltransferase Library Design

The imidazo[1,2-b]pyrazole core is a known hinge-binding motif for kinases and PRMT5 [1]. This compound can serve as a diversification point for library synthesis, where the 6-cyclobutyl and 1-cyclopropylmethyl groups explore a specific lipophilic vector space distinct from methyl or aryl analogs. Its use is appropriate in early-stage hit generation where scaffold novelty and substitution pattern diversity are valued over pre-validated potency.

Positional Isomer SAR Studies

When paired with its isomer 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole , the compound enables systematic exploration of how the placement of cycloalkyl groups on the imidazo[1,2-b]pyrazole core affects target binding, selectivity, and physicochemical properties. This matched-pair analysis is a standard medicinal chemistry tactic for establishing robust SAR.

Property-Based Fragment Evolution

With a molecular weight of 215.29 g/mol and a predicted logP near 3.1 , the compound occupies an attractive fragment-to-lead chemical space. Its moderate lipophilicity and the presence of conformationally constrained cyclobutyl and cyclopropylmethyl groups make it a useful probe for assessing the impact of incremental lipophilic bulk on permeability, solubility, and metabolic clearance in lead optimization programs.

Analytical Reference Standard Procurement

For laboratories that have independently identified this specific CAS number in a patent or screening deck, the compound is available as a reference standard (minimum 95% purity) . Its procurement enables exact replication of synthetic protocols or biological assays where the precise substitution pattern is specified.

Application
Selection Property
Validation Focus
Kinase/methyltransferase library design
Scaffold substitution diversity
Hinge‑binding motif compatibility
Positional isomer SAR studies
Regiochemical substitution pattern
Isomer‑specific target binding and selectivity
Property‑based fragment evolution
Intermediate lipophilicity (cyclobutyl)
Permeability, solubility, and metabolic clearance balance
Analytical reference standard procurement
Defined purity (≥95%) and CAS specificity
Synthetic protocol and assay replication
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